molecular formula C10H9NO2 B1329215 5,7-Dimethylisatin CAS No. 39603-24-2

5,7-Dimethylisatin

Cat. No.: B1329215
CAS No.: 39603-24-2
M. Wt: 175.18 g/mol
InChI Key: HFZSCCJTJGWTDZ-UHFFFAOYSA-N
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Description

5,7-Dimethylisatin is an organic compound with the molecular formula C10H9NO2. It is a derivative of isatin, characterized by the presence of two methyl groups at the 5 and 7 positions of the indole ring. This compound is known for its distinctive red to red-brown powder appearance and is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Scientific Research Applications

5,7-Dimethylisatin has a wide range of applications in scientific research:

Safety and Hazards

5,7-Dimethylisatin should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Mode of Action

5,7-Dimethylisatin is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . This suggests that it interacts with its targets through a condensation reaction, leading to the formation of a new compound.

Biochemical Pathways

It is known to participate in the knoevenagel condensation reaction, which is a fundamental reaction in organic chemistry . The downstream effects of this reaction would depend on the specific context in which the compound is used.

Pharmacokinetics

It is noted that this compound is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary effect would be the formation of new compounds through the Knoevenagel condensation reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility could be affected by the pH and temperature of the environment . Additionally, it is incompatible with strong oxidizing agents, suggesting that it could be unstable in oxidative environments .

Biochemical Analysis

Biochemical Properties

5,7-Dimethylisatin plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in cellular growth, particularly in leukemia cells . This inhibition is crucial as it can lead to the suppression of cancer cell proliferation. Additionally, this compound is involved in the production of cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester through Knoevenagel condensation with cyanoacetic acid ethyl ester .

Cellular Effects

This compound exhibits cytotoxic effects on various cell types, including leukemia cells . It inhibits cellular growth and induces apoptosis, thereby affecting cell viability. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits enzymes that are crucial for cell proliferation, thereby inducing apoptosis in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can induce sustained cytotoxic effects, leading to prolonged inhibition of cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex organic compounds, such as cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester . The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The transport and distribution mechanisms are crucial for determining the compound’s efficacy and toxicity in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its biochemical effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 5 and 7 positions enhance its stability and reactivity compared to other isatin derivatives .

Properties

IUPAC Name

5,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZSCCJTJGWTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192716
Record name 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39603-24-2
Record name 5,7-Dimethylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39603-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2,3-dione, 5,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039603242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions 5,7-Dimethylisatin as a crucial component in synthesizing a novel spiro[indole-3,9′-xanthene] derivative. Can you elaborate on the significance of this synthesis and the potential applications of these types of compounds?

A1: The synthesis of 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione, a spiro[indole-3,9′-xanthene] derivative, using this compound and Dimedone through a tandem Knoevenagel–Michael reaction holds significant interest for several reasons []:

    Q2: The study mentions using various spectroscopic techniques to confirm the structure of the newly synthesized compound. Could you expand on the importance of these techniques in this specific research context?

    A2: The use of 1H NMR, 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis was crucial for confirming the structure of the newly synthesized 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione []. Here's why:

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